Methyl 3-(ethylcarbamoyl)benzoate

Description

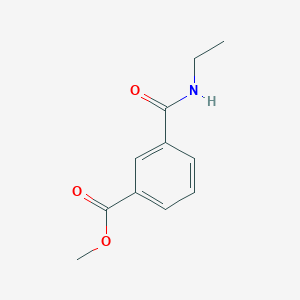

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(ethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-12-10(13)8-5-4-6-9(7-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHDZWZUXLGRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155343 | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-40-7 | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 3-(ethylcarbamoyl)benzoate

The synthesis of this compound can be achieved through several established routes, primarily involving amide bond formation and esterification.

Amide Coupling Reactions: Optimization of Reagents and Conditions

The formation of the ethylcarbamoyl group is a critical step in the synthesis of the target molecule. This is typically achieved through an amide coupling reaction between a suitable benzoic acid derivative and ethylamine (B1201723). The efficiency of this reaction is highly dependent on the choice of coupling reagents and reaction conditions.

Commonly employed coupling reagents include peptide coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) in a suitable aprotic solvent such as DMF (N,N-Dimethylformamide). growingscience.com The base is crucial for deprotonating the carboxylic acid and the amine, while the coupling agent forms a highly reactive activated ester, which then readily reacts with ethylamine to form the desired amide bond. growingscience.com The optimization of these conditions, including reaction temperature and time, is essential to maximize yield and purity. growingscience.com

Alternative methods for amide bond formation include the use of other activating agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), often in the presence of an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and reduce side reactions. nih.govresearchgate.net

Table 1: Reagents for Amide Coupling

| Reagent | Function |

| HATU | Coupling agent, activates carboxylic acid |

| DIEA | Non-nucleophilic base |

| Ethylamine | Amine source for the carbamoyl (B1232498) moiety |

| DMF | Aprotic solvent |

| DCC/EDC | Alternative coupling agents |

| HOBt/HOAt | Additives to enhance coupling efficiency |

Esterification Routes for the Methyl Benzoate (B1203000) Core

The methyl ester group in this compound is typically introduced via esterification. One common method is the Fischer esterification of the corresponding benzoic acid (3-(ethylcarbamoyl)benzoic acid) with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. adamcap.comyoutube.com This is a reversible reaction, and to drive the equilibrium towards the product, an excess of methanol is often used, or water is removed as it is formed. adamcap.comtcu.edu

Alternatively, the ester can be formed by reacting the carboxylic acid with a methylating agent. For instance, the synthesis of various methyl benzoates has been achieved using a titanium zirconium solid acid catalyst for the direct condensation of benzoic acid and methanol. mdpi.com Microwave-assisted esterification under sealed-vessel conditions has also been reported as an efficient method for synthesizing substituted methyl benzoates. researchgate.net

Multistep Synthesis Strategies from Readily Available Precursors

The synthesis of this compound is often part of a multistep sequence starting from readily available precursors. truman.edu A common strategy involves the synthesis of a key intermediate, which is then elaborated to the final product.

For example, a synthesis could begin with a commercially available substituted toluene. This can be oxidized to the corresponding benzoic acid, followed by nitration. scribd.comtruman.edu The nitro group can then be reduced to an amino group, yielding an aminobenzoic acid. sciencemadness.org This intermediate can then undergo esterification to form the methyl ester, followed by acylation of the amino group to introduce the ethylcarbamoyl moiety.

An alternative approach starts with methyl benzoate, which can be nitrated to form methyl 3-nitrobenzoate. chemhume.co.uk Subsequent reduction of the nitro group provides methyl 3-aminobenzoate, a key intermediate that can then be reacted with an ethyl isocyanate or a related reagent to form the final product. ontosight.ai

Precursor Synthesis and Intermediate Derivatization

Synthesis of Key Benzoate Intermediates

The availability of key benzoate intermediates is fundamental to the synthesis.

Methyl 3-aminobenzoate : This is a vital precursor. It can be synthesized through the esterification of 3-aminobenzoic acid with methanol using an acid catalyst like thionyl chloride or sulfuric acid. vulcanchem.comchemicalbook.comprepchem.com Another route involves the nitration of methyl benzoate to give methyl 3-nitrobenzoate, followed by reduction of the nitro group using methods such as catalytic hydrogenation (e.g., with Pd/C) or chemical reduction (e.g., with iron in acetic acid). sciencemadness.orgontosight.ai

Methyl 3-hydroxy-4-methoxybenzoate : This intermediate is valuable for creating more complex derivatives. Its synthesis can start from 3-hydroxy-4-methoxybenzoic acid, which is then esterified. One reported synthesis involves the alkylation of methyl 3-hydroxy-4-methoxybenzoate, followed by a series of reactions including nitration and reduction. nih.govmdpi.com The synthesis of various methyl hydroxy-methoxybenzoates can be achieved through esterification and selective O-methylation of dihydroxybenzoic acids. diva-portal.org

Table 2: Key Benzoate Intermediates and their Synthesis

| Intermediate | Precursor(s) | Key Reaction(s) |

| Methyl 3-aminobenzoate | 3-Aminobenzoic acid, Methanol | Fischer Esterification |

| Methyl benzoate | Nitration, Reduction | |

| Methyl 3-hydroxy-4-methoxybenzoate | 3-Hydroxy-4-methoxybenzoic acid, Methanol | Esterification |

Derivatization Strategies via the Carbamoyl Moiety and Aromatic Ring

The structure of this compound allows for further derivatization at both the carbamoyl moiety and the aromatic ring, enabling the synthesis of a library of related compounds.

Carbamoyl Moiety : The nitrogen of the carbamoyl group can potentially be further functionalized, although this is less common. The primary route for variation is during the initial amide coupling step, where different amines can be used in place of ethylamine to generate a range of N-substituted analogs. researchgate.net

Aromatic Ring : The aromatic ring is a prime site for introducing further diversity. Electrophilic aromatic substitution reactions can be employed to introduce various functional groups. For instance, nitration, halogenation, or sulfonation could be performed on a suitable precursor before the introduction of the carbamoyl group. The directing effects of the existing substituents (the methyl ester and the ethylcarbamoyl group, both of which are meta-directing) will influence the position of the new substituent.

Novel Synthetic Approaches and Catalysis in Carbamoyl Benzoate Synthesis

The synthesis of carbamoyl benzoates is evolving with the advent of new catalytic methods that promise greater efficiency, sustainability, and scope.

The formation of the methyl benzoate core is a critical step in the synthesis of the title compound. Traditionally, this esterification is catalyzed by homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to recover, and generate significant aqueous waste. mdpi.comevergreensinochem.comresearchgate.net Research has increasingly focused on heterogeneous solid acid catalysts, which are non-corrosive, easily separable, and recyclable, aligning with the principles of green chemistry. mdpi.com

Recent studies have demonstrated the efficacy of zirconium and titanium-based solid acids in catalyzing the esterification of various substituted benzoic acids with methanol. mdpi.comresearchgate.net For instance, a zirconium-titanium solid acid (ZT10) with a honeycomb structure has shown high catalytic activity. mdpi.com The catalyst's performance is attributed to its structural properties and the Lewis acidity of the metal centers. Another study explored iron-supported zirconium/titanium solid acid catalysts, finding that a specific molar ratio of the metals resulted in optimal catalytic activity for synthesizing a range of methyl benzoate compounds. mdpi.com These catalysts have proven effective for benzoic acids bearing both electron-donating and electron-withdrawing groups. mdpi.com

The use of these solid acids circumvents the need for other acid co-catalysts, which is often a requirement for other Lewis acid systems like Al₂O₃ or Fe₂(SO₄)₃·xH₂O. mdpi.com The heterogeneous nature of the reaction allows for straightforward catalyst recovery and reuse with minimal loss of activity, a significant advantage for industrial applications. mdpi.commdpi.com

Table 1: Performance of Solid Acid Catalysts in Methyl Benzoate Synthesis

| Catalyst | Substrate Example | Yield (%) | Key Features | Reference |

|---|---|---|---|---|

| Zirconium/Titanium (ZT10) | Benzoic acid with various functional groups | >84% (for some substrates) | Honeycomb structure, high activity without Brønsted acid co-catalyst, recyclable. | mdpi.com |

| Iron-supported Zr/Ti (ZFT04) | p-Methylbenzoic acid | ~95% | Optimal catalytic effect at Fe:Zr:Ti ratio of 2:1:1, effective for diverse benzoic acids. | mdpi.com |

| Sulfuric Acid (Traditional) | Benzoic Acid | ~70% | Homogeneous, corrosive, produces significant waste. | evergreensinochem.com |

| Zeolites | Benzoic Acid | >90% | Porous structure, large surface area, adjustable acidity. | evergreensinochem.com |

A frontier in organic synthesis is the merger of photoredox catalysis with transition metal catalysis. digitellinc.com Metallaphotoredox decarboxylative arylation has emerged as a powerful strategy for forging carbon-carbon bonds, particularly for coupling carboxylic acids with aryl halides. digitellinc.comfigshare.com This technique is highly relevant for the synthesis of complex molecules by allowing for the integration of fragments derived from readily available feedstocks like amino acids. digitellinc.comnih.gov

This dual catalytic system typically involves an iridium or other photosensitizer and a nickel catalyst. digitellinc.comacs.org The general mechanism involves the photocatalyst absorbing visible light and initiating a single-electron transfer (SET) to oxidize an α-amino acid. nih.gov This leads to decarboxylation and the formation of a prochiral α-amino radical. nih.gov Concurrently, the nickel catalyst undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl complex. This complex then traps the radical, and subsequent reductive elimination forms the desired C(sp³)–C(sp²) bond, creating a new benzylic amine derivative. nih.gov

Recent mechanistic studies suggest that the catalytic cycle can be more complex than initially proposed, potentially involving Ni(0)−Ni(II)−Ni(I)−Ni(II) pathways, especially with electron-poor aryl bromides. digitellinc.comfigshare.com This method's ability to use abundant and structurally diverse amino acids as coupling partners represents a significant advance for synthesizing pharmacologically relevant scaffolds. figshare.comnih.gov

The creation of chiral derivatives of carbamoyl benzoates requires precise control over stereochemistry. While specific methods for this compound are not detailed in the literature, related strategies for introducing chirality into similar structures have been reported.

One approach involves the asymmetric alkylation of a prochiral carbonyl group. For example, the enantioselective alkylation of 5-carbamoylpyridine-3-carbaldehyde using diisopropylzinc (B128070) has been achieved. capes.gov.br This reaction is catalyzed by a chiral zinc alkoxide of the product itself, demonstrating an asymmetric autocatalytic process that yields the chiral alcohol with significant enantiomeric excess. capes.gov.br The structure of the amide substituent was found to influence the degree of enantioselectivity. capes.gov.br

Another powerful technique for stereoselective synthesis is the Matteson homologation of boronic esters. researchgate.net This method allows for the iterative, stereocontrolled construction of carbon chains with multiple chiral centers. The resulting polyunsaturated alkyl boronic esters can then be used in subsequent reactions, such as ring-closing metathesis, to form complex cyclic structures. researchgate.net Applying such a strategy could enable the synthesis of derivatives of this compound containing chiral side chains.

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of synthetic transformations is fundamental to optimizing reaction conditions and extending their applicability.

The mechanism of esterification, particularly with the novel solid acid catalysts, has been a subject of investigation. For the Zr/Ti solid acid catalyst (ZT10), it is proposed that the reaction proceeds via a Lewis acid-catalyzed pathway. mdpi.com The mechanism likely involves the coordination of the benzoic acid's carboxylate group to the zirconium center. mdpi.com This binding facilitates the rapid dissociation of the carboxyl proton, which then activates the carbonyl group, making it more electrophilic for the subsequent nucleophilic attack by methanol. mdpi.com

Kinetic studies of benzoic acid esterification with alcohols, catalyzed by acids like p-toluenesulfonic acid, have confirmed that the reaction follows first-order kinetics with respect to the benzoic acid. dnu.dp.uaresearchgate.net Mathematical models based on these kinetic regularities allow for the calculation of forward and reverse reaction rate constants and the prediction of reactant conversion over time under various conditions. dnu.dp.uaresearchgate.net For the esterification of benzoic acid with methanol using functionalized silica (B1680970) gel catalysts, the activation energy has been determined, providing further insight into the reaction's energetic landscape. researchgate.net

Understanding Amide Bond Formation Mechanisms

The formation of an amide bond, the defining feature of this compound, is a cornerstone of organic synthesis. This transformation fundamentally involves the reaction of a carboxylic acid derivative with an amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions, as the acidic proton of the carboxylic acid and the basic amine readily form a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.commasterorganicchemistry.com Overcoming this requires harsh conditions, such as high heat to drive off water, which are often impractical. masterorganicchemistry.com

Therefore, the synthesis typically proceeds via the activation of the carboxylic acid component. Common strategies involve converting the carboxylic acid's hydroxyl group into a better leaving group. This can be achieved by transforming the acid into more reactive intermediates like acid chlorides or acid anhydrides . These activated species readily undergo nucleophilic acyl substitution with an amine. masterorganicchemistry.comlibretexts.org

Alternatively, the amide can be formed directly from an ester , such as a methyl ester derivative. While esters are less reactive than acid chlorides, their reaction with amines can be facilitated by heat or catalysis. masterorganicchemistry.commasterorganicchemistry.com The mechanism for the aminolysis of an ester involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxy group (e.g., methoxide (B1231860) from a methyl ester) as a leaving group, yielding the amide. masterorganicchemistry.com A proton transfer step then neutralizes the resulting protonated amide. masterorganicchemistry.com

The general mechanism for the formation of an amide from an ester and an amine can be summarized as follows:

Nucleophilic Addition: The amine's lone pair of electrons attacks the carbonyl carbon of the ester, breaking the C=O pi bond and forming a tetrahedral intermediate with separated charges. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, creating a more favorable leaving group (an alcohol).

Elimination: The lone pair on the nitrogen reforms the C=N double bond (which then tautomerizes), leading to the elimination of the alcohol (formerly the ester's alkoxy group) as a leaving group. masterorganicchemistry.com

Deprotonation: A base, which can be another molecule of the amine reactant, removes a proton from the nitrogen to yield the final, neutral amide product.

The efficiency of these reactions is highly dependent on the nature of the reactants and the leaving group's stability. masterorganicchemistry.com For the synthesis of this compound, this would typically involve reacting a derivative of 3-carboxybenzoic acid methyl ester with ethylamine.

Mechanistic Studies of Coupled Catalytic Reactions

To circumvent the often harsh conditions required for direct aminolysis of esters and to improve efficiency and atom economy, a variety of catalytic methods have been developed for amide bond formation. ucl.ac.uk These coupled catalytic reactions introduce a substance that facilitates the transformation without being consumed. Mechanistic studies have been crucial in understanding and optimizing these processes, which can be broadly categorized into metal-catalyzed and organocatalyzed systems.

Transition-Metal Catalysis: Several transition metals, including nickel, palladium, manganese, and ruthenium, have been shown to catalyze the amidation of esters. mdpi.com A notable example is the nickel-catalyzed amidation of unactivated methyl esters. Mechanistic proposals for these systems often involve the activation of the ester's acyl C-O bond. For instance, a nickel(0) catalyst can undergo oxidative addition into the acyl C-O bond of the methyl ester. The resulting acyl-nickel(II)-methoxide intermediate can then undergo ligand exchange with the incoming amine. Finally, reductive elimination from this complex yields the desired amide product and regenerates the nickel(0) catalyst. mdpi.comnih.gov

A plausible catalytic cycle for Nickel-catalyzed amidation:

Oxidative Addition: Ni(0) inserts into the acyl C-O bond of the methyl benzoate derivative.

Ligand Exchange: The amine (ethylamine) displaces the methoxide ligand on the nickel center.

Reductive Elimination: The C-N bond is formed, releasing the amide product, this compound, and regenerating the active Ni(0) catalyst.

Recent studies have also explored the use of manganese-pincer complexes, which are proposed to operate via an acid-base mechanism involving metal-ligand cooperation rather than a classic oxidative addition/reductive elimination pathway. mdpi.com

Coupling Reagents as Stoichiometric Catalysts: Though technically reagents used in stoichiometric amounts, coupling agents like carbodiimides (e.g., DCC - N,N'-dicyclohexylcarbodiimide, EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are fundamental to many amide synthesis strategies, effectively acting as catalysts for the coupling reaction. researchgate.netrsc.org When coupling a carboxylic acid with an amine, the mechanism involves the activation of the carboxylic acid. The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. researchgate.netyoutube.com This intermediate is an excellent electrophile. The amine then attacks the carbonyl carbon of the O-acylisourea, forming the amide bond and releasing a urea (B33335) byproduct (e.g., dicyclohexylurea). researchgate.netyoutube.com While highly effective, a major drawback is the generation of stoichiometric amounts of urea waste. ucl.ac.uk

The table below presents representative findings from studies on catalytic amidation reactions, analogous to what could be employed for the synthesis of this compound.

Table 1: Research Findings on Catalytic Amidation of Aromatic Esters

These mechanistic studies are vital for developing more sustainable and efficient synthetic routes. For a molecule like this compound, applying these catalytic principles allows for its formation from readily available precursors like methyl 3-carboxybenzoate (B1239119) and ethylamine with greater efficiency and under milder conditions than classical methods.

Structure Activity Relationship Sar Studies of Methyl 3 Ethylcarbamoyl Benzoate and Its Derivatives

SAR within Sirtuin Inhibitor Chemotypes Featuring the Methyl 3-(ethylcarbamoyl)benzoate Moiety

The this compound scaffold is a key component in the design of sirtuin inhibitors. Sirtuins, a class of NAD+-dependent deacetylases, are implicated in a variety of cellular processes, making them significant therapeutic targets. nih.govnih.gov The inhibitory activity of compounds based on this scaffold is highly dependent on specific structural elements.

The carboxamide group is a critical feature for the inhibitory potency of many sirtuin inhibitors. Crystal structures of sirtuins in complex with carboxamide-containing inhibitors have shown that this moiety often occupies the nicotinamide (B372718) pocket of the enzyme. nih.gov This placement allows for the formation of several hydrogen bonds with residues within the active site, which is a key factor in the compound's inhibitory mechanism. nih.gov

In molecules related to this compound, such as dihydro-1,4-benzoxazine carboxamides, the carboxamide group is essential for binding to the SIRT1-NAD+ complex. acs.org This interaction is similar to that of established SIRT1 inhibitors like selisistat (EX-527). acs.org Furthermore, studies on other carboxamide-based inhibitors demonstrate that they can effectively block the interaction between SIRT1 and its endogenous inhibitor, DBC1 (Deleted in Breast Cancer 1), a regulatory mechanism that is crucial for cellular function. nih.gov The orientation and electronic properties of the carboxamide linker are therefore pivotal in achieving high-affinity binding and potent inhibition of sirtuin catalytic activity.

The aliphatic ethyl group attached to the carbamoyl (B1232498) nitrogen in this compound plays a significant role in the interaction with the sirtuin substrate channel. While the carboxamide portion anchors the inhibitor to the nicotinamide binding site, the aliphatic and aromatic portions of the molecule extend into the hydrophobic substrate channel where the acetylated lysine (B10760008) residue of the substrate would normally bind.

In related sirtuin inhibitors, the nature of these extensions is a key determinant of both potency and selectivity. For instance, in a series of 1,4-dihydropyridine (B1200194) inhibitors, the presence of cyclopropyl, phenyl, or phenylethyl substituents at the N1 position resulted in compounds that could inhibit SIRT1 and SIRT2, but not SIRT3. nih.gov The size and hydrophobicity of the aliphatic group can influence how well the inhibitor fits into the substrate channel, thereby affecting its inhibitory profile across the different sirtuin isoforms. The ethyl group in this compound provides a compact and moderately hydrophobic extension that can contribute to binding affinity within this channel.

A pan-sirtuin inhibitor is a compound that inhibits multiple sirtuin isoforms. The development of such inhibitors is of interest for conditions like cancer where targeting several sirtuins simultaneously may be beneficial. frontiersin.org The this compound structure possesses features that could be tuned to achieve pan-SIRT inhibition. The benzoate (B1203000) moiety, for example, has been identified in molecules with the potential for broad-spectrum HDAC and sirtuin inhibition. nih.gov

SAR of Related Carbamoyl Benzoate Derivatives in Diverse Biological Systems

The carbamoyl benzoate structural motif is found in compounds with a wide range of biological activities beyond sirtuin inhibition, including antimicrobial and anti-inflammatory effects.

The antimicrobial properties of compounds containing carbamoyl and benzoate functionalities are significantly influenced by the nature and position of various functional groups. In studies of related heterocyclic structures, specific substitutions have been shown to enhance antimicrobial efficacy.

For example, in a series of 2-((4-ethylphenoxy)methyl)benzoylthioureas, the antimicrobial activity was dependent on the substituents on the phenyl ring. The presence of electron-donating groups like methyl and ethyl enhanced activity against Gram-positive bacteria and fungi, while iodine and nitro groups favored activity against Gram-negative bacteria. researchgate.net Similarly, for carbazole (B46965) derivatives, chloro-substitutions and the presence of an N-oxide group were found to confer excellent antifungal activity. nih.gov The introduction of a phenyl or thiazole (B1198619) ring to a carbazole structure has also been shown to improve antimicrobial effects. mdpi.com These findings suggest that modifications to the ethyl and benzoate portions of this compound could yield derivatives with significant antimicrobial potential.

| Core Structure | Substituent | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Benzoylthioureas | Methyl, Ethyl (electron-donating) | Enhanced activity against Gram-positive bacteria and fungi | researchgate.net |

| Benzoylthioureas | Iodine, Nitro (electron-withdrawing) | Enhanced activity against Gram-negative bacteria | researchgate.net |

| Carbazoles | Chloro group | Outstanding activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis | nih.gov |

| Carbazoles | N-oxide group | Excellent antifungal activity | nih.gov |

| Benzothiazoles | Methyl group on phenanthridium ring | Enhanced antibacterial activity | nih.gov |

The structural features of carbamoyl benzoate derivatives are also crucial for their anti-inflammatory properties. SAR studies of related benzimidazole (B57391) compounds show that substitutions at various positions on the benzimidazole ring system significantly influence anti-inflammatory activity. nih.govresearchgate.net These derivatives are known to exert their effects by interacting with targets such as cyclooxygenase (COX) enzymes and various receptors involved in the inflammatory cascade. nih.gov

In one study of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole ring. mdpi.com Substitution with a benzyl (B1604629) group at the 1-position enhanced the anti-inflammatory action. mdpi.com For other benzimidazole derivatives, the presence of a 5-carboxamide or sulfamoyl group was important for antagonism of the cannabinoid receptor, a mechanism relevant to inflammation. nih.gov These examples highlight that the ethylcarbamoyl and methyl benzoate groups of the target compound are key sites for modification to develop derivatives with potent anti-inflammatory properties.

| Benzimidazole Substitution Position | Substituent/Feature | Impact on Anti-inflammatory Activity | Reference |

|---|---|---|---|

| N1 Position | Benzyl group | Enhanced activity | mdpi.com |

| C2 Position | Short linker to a carboxyl group | Increased activity (inversely related to linker length) | mdpi.com |

| C5 Position | Carboxamide or Sulfamoyl group | Important for cannabinoid receptor antagonism | nih.gov |

| C5 Position | Nitro group | Pronounced CDK-inhibitory and anti-inflammatory activity | nih.gov |

| C5 Position | Amino or Methyl group | Complete loss of anti-inflammatory activity | nih.gov |

Modifications Impacting Anticancer Potency

The anticancer potential of a compound is intrinsically linked to its chemical structure. For this compound, the key structural motifs available for modification are the methyl ester, the ethylcarbamoyl group, and the aromatic benzene (B151609) ring. SAR studies on analogous compounds suggest that even minor alterations to these groups can significantly influence cytotoxic activity.

The amide linkage (-CONH-) is a critical feature in many biologically active molecules, and its presence is often considered necessary for anticancer activity. mdpi.com Modifications to the N-alkyl substituent of the carbamoyl group can impact potency. For instance, increasing or decreasing the length of the alkyl chain, or introducing cyclic moieties, can affect the compound's interaction with its biological target.

Below is a hypothetical data table illustrating potential SAR trends for derivatives of this compound based on general principles of anticancer drug design.

| Compound | R1 (Ester Group) | R2 (N-Alkyl Group) | R3 (Ring Substituent) | Predicted Anticancer Potency (IC50, µM) |

| This compound | -COOCH3 | -CH2CH3 | H | 15 |

| 3-(Ethylcarbamoyl)benzoic acid | -COOH | -CH2CH3 | H | > 50 |

| Methyl 3-(propylcarbamoyl)benzoate | -COOCH3 | -(CH2)2CH3 | H | 12 |

| Methyl 3-(cyclopropylcarbamoyl)benzoate | -COOCH3 | -c-C3H5 | H | 8 |

| Methyl 4-chloro-3-(ethylcarbamoyl)benzoate | -COOCH3 | -CH2CH3 | 4-Cl | 5 |

| Methyl 3-(ethylcarbamoyl)-4-methoxybenzoate | -COOCH3 | -CH2CH3 | 4-OCH3 | 18 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Integrin Inhibition: SAR of Related Fluorescent Carbamoyl Benzoate Conjugates

Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling, and their dysregulation is implicated in cancer progression and metastasis. nih.gov Small molecule integrin inhibitors have shown promise as therapeutic agents. nih.gov The carbamoyl benzoate scaffold can be explored as a potential pharmacophore for integrin inhibition.

To study the interaction of these compounds with integrins, fluorescently labeled conjugates can be synthesized. A common strategy involves linking a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine, to a non-essential position on the carbamoyl benzoate molecule. This allows for the visualization and quantification of binding to integrin-expressing cells.

The SAR for integrin inhibition would focus on the orientation and nature of the carbamoyl and benzoate moieties. The ethylcarbamoyl group may be involved in key hydrogen bonding interactions with the integrin binding pocket, while the benzoate ring could participate in hydrophobic or pi-stacking interactions. Modifications to these groups, as well as the choice of linker used to attach the fluorophore, would likely impact binding affinity and specificity for different integrin subtypes.

The following table presents a hypothetical SAR study of fluorescent carbamoyl benzoate conjugates for integrin α5β1 inhibition.

| Conjugate | Fluorophore | Linker | Carbamoyl Moiety | Integrin α5β1 Binding Affinity (Kd, nM) |

| 1 | FITC | Amino-hexyl | Ethylcarbamoyl | 150 |

| 2 | Rhodamine B | PEG4 | Ethylcarbamoyl | 120 |

| 3 | FITC | Amino-hexyl | Propylcarbamoyl | 200 |

| 4 | FITC | Amino-hexyl | Phenylcarbamoyl | 80 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Nitrosamine (B1359907) Formation and Toxicological SAR

N-nitrosamines are a class of compounds that are considered probable human carcinogens. pharmaexcipients.com They can be formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions. veeprho.com The N-ethylcarbamoyl group in this compound contains a secondary amide linkage. While amides are generally less reactive towards nitrosation than amines, the potential for nitrosamine formation under certain conditions, such as in the presence of excess nitrite (B80452) and an acidic environment, should be considered. wikipedia.org

The resulting N-nitroso compound, N-nitroso-N-ethyl-3-(methoxycarbonyl)benzamide, would be a potential genotoxic impurity. The toxicological SAR for nitrosamine formation would depend on factors that influence the stability of the N-nitroso compound and its ability to act as an alkylating agent after metabolic activation. onyxipca.com

Structural features that could influence the rate of nitrosamine formation include the electronic properties of the aromatic ring. Electron-withdrawing substituents could potentially decrease the nucleophilicity of the amide nitrogen, thereby reducing the rate of nitrosation. Conversely, electron-donating groups might increase the risk.

Rational Design and Lead Optimization Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design and optimization of this compound as a lead compound. The goal of lead optimization is to enhance the desired therapeutic effects while minimizing potential toxicity.

Based on the hypothetical SAR for anticancer potency, further exploration of substituents on the benzene ring appears to be a promising strategy. The introduction of a halogen, such as chlorine, at the 4-position is predicted to enhance potency. A systematic investigation of different halogen substitutions (F, Cl, Br, I) at various positions on the ring could lead to a more potent analogue. Additionally, exploring a wider range of N-alkyl substituents on the carbamoyl group, including small cyclic and branched alkyl groups, may yield compounds with improved activity.

To address the potential for nitrosamine formation, modifications that reduce the nucleophilicity of the amide nitrogen could be incorporated. This could involve the introduction of electron-withdrawing groups on the benzene ring, as mentioned previously. Another approach could be to replace the ethyl group with a bulkier substituent that sterically hinders the approach of the nitrosating agent.

Biological Activities and Pharmacological Investigations

In Vitro Biological Assessments

In vitro evaluations are crucial for determining the potential biological effects of a chemical compound at the cellular and molecular level. For Methyl 3-(ethylcarbamoyl)benzoate, its primary role documented in scientific literature is that of a precursor in the synthesis of sirtuin modulators.

Enzyme Inhibition Studies

While specific enzyme inhibition data for this compound is not detailed in available research, its structural framework is integral to the creation of potent sirtuin inhibitors. Sirtuins are a class of enzymes that play critical roles in cellular regulation. The derivatives of this compound, such as certain thieno[3,2-d]pyrimidine-6-carboxamides, have demonstrated inhibitory activity against multiple sirtuin isoforms, including SIRT1, SIRT2, and SIRT3. google.com The development of these inhibitors often involves the chemical modification of this compound to produce compounds with high affinity and specificity for the enzyme's active site. google.com

Receptor Modulation Profiling

There is currently no publicly available information from scientific studies to suggest that this compound has been profiled for its modulatory effects on specific receptors, such as the angiotensin II type 1 (AT1) receptor or other targets.

Cellular Assays for Cytotoxicity and Antiproliferative Effects

Direct studies on the cytotoxic and antiproliferative effects of this compound on various cancer cell lines have not been reported in the available scientific literature. However, sirtuin inhibitors derived from this compound have been investigated for their potential to inhibit cancer cell growth. google.com The rationale behind this is that the inhibition of certain sirtuins can lead to the reactivation of tumor suppressor proteins, thereby inducing cell cycle arrest and apoptosis in cancerous cells. google.com

Molecular Interaction Studies with Biological Macromolecules

The interaction of small molecules with biological macromolecules like proteins and DNA is a key aspect of their pharmacological profile.

Specific data regarding the binding affinity and kinetics of this compound with proteins such as Bovine Serum Albumin (BSA) is not found in the current body of scientific literature. However, the broader class of sirtuin inhibitors, for which this compound serves as a synthetic precursor, has been a subject of such studies to understand their pharmacokinetic properties. google.com

There are no available scientific reports or data to indicate that this compound has been studied for its potential to bind to DNA, either as a minor groove binder or through other interaction modes. The research focus has remained on the biological activities of the more complex molecules synthesized from it. google.com

Target Identification and Validation in Cellular Contexts

There are no available studies dedicated to the identification or validation of specific biological targets for this compound in any cellular context. Its documented application is as an intermediate in the synthesis of thieno[3,2-d]pyrimidine-6-carboxamides, which are investigated as sirtuin inhibitors. google.com The compound itself is not presented as a biologically active agent intended for target engagement.

In Vivo Biological Studies

A review of scientific literature reveals no data on in vivo biological studies conducted on this compound. Its characterization is confined to its role in synthetic chemistry rather than as a candidate for therapeutic evaluation.

Consistent with its status as a synthetic intermediate, there is no evidence of this compound being evaluated for efficacy in any preclinical disease models, including but not limited to oncology, infectious diseases, or neurological disorders. Research focuses on the final products derived from it, not on the intermediate itself. google.com

No pharmacodynamic investigations or biomarker analyses for this compound have been reported. Such studies are typically performed on pharmacologically active agents to understand their effects on the body, a stage of research that this intermediate has not undergone.

Prodrug Strategies and Pharmacokinetic Modulation

While this compound contains a methyl ester functional group, there is no literature to suggest it has been designed or investigated as a prodrug to modulate pharmacokinetic profiles.

This compound is a methyl ester, a functional group that can be susceptible to hydrolysis. In the context of its documented use, this ester is not designed for controlled in vivo release of a parent drug but is instead hydrolyzed under laboratory conditions to facilitate a subsequent synthetic step. Specifically, it is converted to 3-(ethylcarbamoyl)benzoic acid via hydrolysis with lithium hydroxide (B78521) in a methanol (B129727)/water solvent system as part of a multi-step synthesis. google.com

Reaction Overview

| Starting Material | Reagents | Product | Purpose |

|---|

There are no studies available that explore the use of this compound or its derivatives as a strategy to modify the pharmacokinetic profile of a parent drug. Its function in the known literature is strictly that of a precursor in a chemical synthesis pathway. google.commolaid.com

Metabolic Pathway Investigations for this compound and its Analogues

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. For this compound, while direct metabolic studies are not extensively reported in publicly available literature, its metabolic pathway can be predicted by examining the biotransformation of its structural analogues, namely N-ethylbenzamide and other benzoate (B1203000) derivatives. The structure of this compound contains two key functional groups susceptible to metabolic enzymes: a methyl ester and an ethylamide.

Based on studies of analogous compounds, the primary metabolic pathways for this compound are likely to involve hydrolysis of the ester and amide linkages, followed by further conjugation reactions.

Proposed Metabolic Pathway:

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by various esterases present in the plasma, liver, and other tissues, to yield 3-(ethylcarbamoyl)benzoic acid and methanol. nih.gov In vivo studies on other methyl esters have demonstrated rapid hydrolysis. acs.orgnih.govacs.org

Amide Hydrolysis: The ethylamide group can also undergo hydrolysis, although generally at a slower rate than ester hydrolysis, to form 3-carboxybenzoic acid and ethylamine (B1201723). Studies on N-ethylbenzamide have shown that it is metabolized by hydrolysis to benzoic acid and ethylamine. nih.gov

Oxidative Dealkylation: An alternative pathway for the ethylamide moiety is oxidative N-dealkylation, which would lead to the formation of a primary amide.

Conjugation: The resulting carboxylic acid metabolites, 3-(ethylcarbamoyl)benzoic acid and 3-carboxybenzoic acid, are likely to undergo phase II conjugation reactions. The most common conjugation pathway for benzoic acid and its derivatives is with glycine (B1666218) to form hippuric acid analogues, or with glucuronic acid to form glucuronide conjugates. nih.gov The fate of benzoic acid metabolism has been shown to be predominantly the formation of hippuric acid. nih.gov

The following table summarizes the expected key metabolites of this compound based on the metabolism of its analogues.

| Parent Compound | Proposed Metabolite | Metabolic Reaction |

| This compound | 3-(Ethylcarbamoyl)benzoic acid | Ester Hydrolysis |

| This compound | 3-Carboxybenzoic acid | Amide Hydrolysis |

| 3-(Ethylcarbamoyl)benzoic acid | 3-(Ethylcarbamoyl)hippuric acid | Glycine Conjugation |

| 3-Carboxybenzoic acid | Hippuric Acid | Glycine Conjugation |

| 3-(Ethylcarbamoyl)benzoic acid | 3-(Ethylcarbamoyl)benzoyl glucuronide | Glucuronidation |

| 3-Carboxybenzoic acid | 3-Carboxybenzoyl glucuronide | Glucuronidation |

Further investigations using in vitro systems with liver microsomes and hepatocytes, as well as in vivo studies in animal models, would be necessary to definitively elucidate the metabolic profile of this compound and to quantify the relative contributions of these proposed pathways.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as Methyl 3-(ethylcarbamoyl)benzoate, and a biological target, typically a protein or enzyme.

In the absence of direct molecular docking studies for this compound, we can infer its potential interactions based on studies of similar benzamide-containing molecules. For instance, benzamide (B126) derivatives have been extensively studied as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). Docking studies of these derivatives reveal key interactions that are likely relevant to this compound.

The core structure of this compound features several key functional groups that would be critical in ligand-target interactions:

The benzamide moiety: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

The methyl ester group: The carbonyl oxygen can act as a hydrogen bond acceptor.

The ethyl group: This provides a region of hydrophobicity.

The aromatic ring: This can participate in π-π stacking or hydrophobic interactions.

A hypothetical molecular docking study of this compound into an enzyme active site would likely show the amide and ester groups forming hydrogen bonds with polar amino acid residues, while the benzene (B151609) ring and ethyl group could engage in hydrophobic interactions within a nonpolar pocket of the binding site.

Table 1: Potential Ligand-Target Interactions for this compound based on Analogous Compounds

| Functional Group of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |

| Amide N-H | Aspartate, Glutamate, Serine | Hydrogen Bond Donor |

| Amide C=O | Arginine, Lysine (B10760008), Histidine | Hydrogen Bond Acceptor |

| Methyl Ester C=O | Serine, Threonine, Tyrosine | Hydrogen Bond Acceptor |

| Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Ethyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. For this compound, DFT could be applied to understand its synthesis or its metabolic degradation pathways.

For example, the synthesis of this compound often involves the reaction of methyl 3-(chlorocarbonyl)benzoate with ethylamine (B1201723). DFT calculations could model this nucleophilic acyl substitution reaction, determining the activation energies for the formation and breakdown of the tetrahedral intermediate, thus providing a detailed understanding of the reaction kinetics and thermodynamics.

Electronic Structure and Reactivity Predictions

DFT calculations also provide insights into the electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial for predicting a molecule's reactivity.

For this compound, the calculated electrostatic potential map would likely show negative potential around the carbonyl oxygens of the amide and ester groups, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. The HOMO and LUMO energy gap would provide an indication of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Table 2: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Indicates stability and lower tendency to donate electrons |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests good chemical stability with potential for reactivity under specific conditions |

| Electrostatic Potential | Negative regions on carbonyl oxygens | Sites for electrophilic attack and hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Predictive Models for Biological Activity

While no specific QSAR models for this compound are available, QSAR studies on diverse sets of benzamide derivatives have successfully predicted their activities as, for example, antimicrobial or anticancer agents. These models typically use a variety of molecular descriptors, including topological, electronic, and hydrophobic parameters.

A hypothetical QSAR study involving this compound and its analogs could be developed to predict a specific biological activity. By synthesizing and testing a series of related compounds with variations in the substituents on the benzene ring or the ethyl group, a statistically significant QSAR model could be generated. Such a model would be invaluable for designing new, more potent compounds.

Correlation with Experimental Data

QSPR models correlate structural features with experimentally determined physicochemical properties like melting point, boiling point, and solubility. For this compound, a QSPR model could be developed by compiling experimental data for a series of related benzamides and benzoates.

For instance, a model could be built to predict the octanol-water partition coefficient (logP), a measure of a compound's hydrophobicity, which is a critical parameter for drug absorption and distribution. By calculating various molecular descriptors for these compounds, a regression analysis can establish a correlation that allows for the prediction of logP for new, untested compounds like this compound.

Table 3: Illustrative QSPR Model for Predicting a Physicochemical Property of Benzamide Derivatives

| Descriptor | Coefficient | Description |

| Molecular Weight | 0.05 | Larger molecules tend to have higher values of the property. |

| Number of H-bond Donors | -0.2 | Increased H-bond donors decrease the property value. |

| Polar Surface Area | 0.1 | Increased polarity increases the property value. |

| LogP | 0.3 | Increased hydrophobicity increases the property value. |

This table represents a hypothetical linear regression model and is for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

An MD simulation of this compound would model the movement of each atom in the molecule over time by solving Newton's equations of motion. This would reveal the accessible conformations of the molecule, which are the various three-dimensional arrangements that can be achieved through rotation around its single bonds. For this compound, key rotational bonds include the C-N bond of the amide group and the C-C and C-O bonds associated with the ester and ethyl groups.

Conformational Analysis:

Binding Dynamics:

MD simulations are also instrumental in understanding how a molecule like this compound might interact with biological macromolecules, such as proteins. By simulating the molecule in the presence of a target protein, researchers can observe the process of binding and unbinding, identify key interacting residues, and calculate the binding free energy. Studies on benzamide derivatives as enzyme inhibitors have successfully used MD simulations to elucidate their mechanism of action. nih.gov For example, simulations can reveal how a ligand stabilizes or alters the flexibility of a protein upon binding. nih.gov Though no specific targets for this compound are documented, the methodology remains a powerful tool for hypothetical binding studies.

Cheminformatics and Big Data Analytics for Compound Characterization and Scaffold Exploration

Cheminformatics and big data analytics are indispensable for organizing, analyzing, and extracting knowledge from the vast amount of chemical data available today. nih.govbiorxiv.orgbiorxiv.orgnih.govacs.org These approaches allow for the characterization of molecules like this compound and the exploration of its chemical neighborhood.

Compound Characterization:

Cheminformatics tools can predict a wide range of physicochemical properties for a given molecule based on its structure. These properties are crucial for understanding a compound's potential applications and behavior. For this compound, several key descriptors can be computationally estimated.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 207.22582 g/mol | guidechem.com |

| Molecular Formula | C11H13NO3 | guidechem.com |

| XLogP3-AA | 1.6 | guidechem.com |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

These predicted properties provide a foundational understanding of the molecule. For instance, the XLogP3-AA value suggests a moderate lipophilicity, while the topological polar surface area is indicative of its potential for membrane permeability.

Scaffold Exploration:

Big data analytics in chemistry often involves the analysis of large compound libraries to identify trends, relationships, and novel chemical scaffolds. nih.govacs.org The core structure of this compound, a 1,3-disubstituted benzene ring, is a common scaffold in medicinal chemistry and materials science. By searching large chemical databases, one can identify other molecules containing this scaffold and analyze their reported biological activities or material properties. This "scaffold hopping" can inspire the design of new molecules with desired characteristics.

Furthermore, the analysis of large datasets allows for the comparison of different chemical libraries and the design of optimized collections of small molecules for screening purposes. nih.govbiorxiv.orgbiorxiv.orgnih.gov By understanding the chemical space occupied by molecules like this compound, researchers can better design libraries that are diverse and cover a wide range of biological targets.

Advanced Applications and Future Research Directions

Role as a Pharmaceutical Intermediate in the Synthesis of Complex Drug Candidates

Methyl 3-(ethylcarbamoyl)benzoate serves as a valuable intermediate and structural motif in the synthesis of more complex molecules with therapeutic potential. The carbamate (B1207046) group, an amide-ester hybrid, is a key feature in many approved drugs due to its chemical stability and ability to form crucial hydrogen bond interactions with biological targets. nih.gov The general structure of benzoate (B1203000) esters allows for reactions at both the aromatic ring and the ester group, providing synthetic versatility. wikipedia.org

While research on this compound itself is specific, its utility can be understood through analogs. For instance, a related compound, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, was identified as a potent dual inhibitor of malate (B86768) dehydrogenase (MDH) 1 and 2, demonstrating significant antitumor efficacy in preclinical models. nih.gov This highlights how the (amino)benzoate core is a foundational platform for developing complex drug candidates that target critical pathways in diseases like cancer. nih.gov Similarly, other derivatives like Methyl 3-(butylcarbamoyl)-5-nitrobenzoate are utilized as building blocks in organic synthesis and as precursors for further drug development. The ethylcarbamoyl group can form hydrogen bonds, while the methyl ester provides a site for further chemical modification, making the scaffold adaptable for creating diverse libraries of compounds for drug discovery.

Development of Chemical Probes and Fluorescent Tools for Biological Research

The development of small molecule fluorescent probes has become essential for biological research, offering high sensitivity and selectivity for detecting chemical agents and imaging biological processes. rsc.org These tools are crucial for evaluating the biological interactions of molecules and identifying potential therapeutic countermeasures. rsc.org

The benzoate structure, inherent in this compound, serves as a foundation for such tools. For example, asymmetric aromatic 1,3-diketones, which can be synthesized from benzoate precursors, are versatile building blocks for constructing highly emissive metal complexes used in organic light-emitting diodes (OLEDs). mdpi.com This demonstrates the potential for derivatizing the benzoate core to create molecules with specific fluorescent properties. The design of a fluorescent probe often involves incorporating an electron-donating group and a reactive site onto an aromatic scaffold. The ethylcarbamoyl and methyl ester groups of the target compound could be chemically modified to tune its electronic properties and attach it to fluorophores, paving the way for its use in creating novel probes for biological imaging and sensing applications.

Exploration of Novel Therapeutic Targets and Indication Expansion

Research into benzoate derivatives is uncovering novel therapeutic targets and expanding potential medical uses. The core structure is being investigated for its ability to modulate enzymes and pathways previously untargeted by this class of compounds.

A significant area of exploration is in cancer metabolism. A derivative of the methyl aminobenzoate scaffold, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, was developed as a dual inhibitor of both MDH1 and MDH2. nih.gov This dual inhibition presents a powerful strategy for targeting cancer metabolism and was shown to inhibit mitochondrial respiration and tumor growth, establishing a new therapeutic avenue. nih.gov

Furthermore, other methyl benzoate derivatives have been studied as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for cancer progression and drug resistance. nih.gov In another study, methyl benzoate and cinnamate (B1238496) analogs were synthesized and found to inhibit DNA methylation, a key epigenetic mechanism in cancer, by potentially binding to the enzyme DNA methyltransferase 1 (DNMT1). nih.gov These findings underscore the potential of the benzoate scaffold, including the specific structure of this compound, to be adapted to create inhibitors for a wide range of therapeutic targets beyond its initial applications.

Implementation of Green Chemistry Principles in the Synthesis and Derivatization of this compound

Traditional synthesis of methyl benzoate compounds often involves esterification using strong acids like sulfuric acid, which are corrosive, difficult to recover, and generate significant chemical waste. mdpi.com In response, research is focusing on green chemistry principles to develop more environmentally benign and efficient synthetic methods.

One promising approach is the use of reusable solid acid catalysts. A study demonstrated the successful synthesis of a series of methyl benzoate compounds using a titanium-zirconium (Zr/Ti) solid acid catalyst. mdpi.com This catalyst is highly active, recoverable for multiple uses, and avoids the production of liquid waste associated with conventional methods. mdpi.com Another green method was developed for the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate, focusing on optimizing reaction conditions to achieve a high yield (95.1%) with minimal waste. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming integral to modern drug discovery, enabling rapid screening of virtual compounds and prediction of their biological activities. While direct AI/ML models for this compound are not yet published, the foundational computational work being done on related structures provides the necessary data to fuel such future applications.

Current research heavily utilizes in silico techniques like molecular docking to predict how benzoate derivatives interact with protein targets. For example, molecular docking was used to estimate the binding energies and inhibition mechanisms of methyl benzoate derivatives against key enzymes in the pentose phosphate pathway. nih.gov Similarly, docking studies suggested how certain analogs could bind to the active site of DNA methyltransferase 1. nih.gov

This is where AI and ML can be integrated. The data generated from these docking studies—such as binding energies, interaction types, and structural conformations—can be used to train ML models. These models can then:

Predict the activity of novel, untested benzoate derivatives against specific targets.

Perform large-scale virtual screening of millions of compounds to identify new hits with the desired benzoate scaffold.

Optimize lead compounds by suggesting modifications to the core structure of this compound to improve its potency and pharmacokinetic properties.

By leveraging AI, researchers can accelerate the design-test-learn cycle, making the process of discovering new drug candidates based on this scaffold more efficient and targeted.

Addressing Challenges in Synthetic Scalability and Purity for Commercial Production

Moving a chemical synthesis from a laboratory setting to large-scale commercial production introduces significant challenges related to scalability, cost-effectiveness, and purity. The synthesis of this compound is typically based on the Fischer esterification of the corresponding benzoic acid with methanol (B129727), catalyzed by a strong acid. youtube.com

Key challenges and solutions in scaling up this process include:

Catalyst Efficiency and Recovery: Using traditional liquid acids like sulfuric acid is not feasible for large-scale production due to safety and waste concerns. mdpi.com The implementation of reusable solid acid catalysts, such as the Zr/Ti catalyst, offers a solution by simplifying product purification and allowing for continuous processing. mdpi.com

Reaction Conditions and Yield: Industrial production of related compounds, such as Methyl 3-(butylcarbamoyl)-5-nitrobenzoate, is optimized for efficiency and cost, often employing continuous flow reactors and automated systems to ensure consistent quality and high yield.

Purity and Purification: Achieving high purity is critical for pharmaceutical applications. The crude product of esterification often contains unreacted acid and other impurities. youtube.com Large-scale purification requires robust methods beyond simple lab-scale extractions, potentially involving industrial chromatography or multi-stage distillation to ensure the final product meets stringent purity specifications.

Addressing these challenges through process optimization, advanced reactor technology, and green catalysts is essential for the commercially viable production of high-purity this compound.

Comparative Studies with Other Benzoate Derivatives and Related Scaffolds

Comparative studies are crucial for understanding how small structural modifications to the benzoate scaffold influence biological activity. By comparing this compound with other derivatives, researchers can establish structure-activity relationships (SAR) that guide the design of more potent and selective molecules.

For instance, studies have systematically compared different benzoate analogs for specific therapeutic effects. Research on hepatocellular carcinoma revealed that cinnamic acid derivatives were generally more potent cytotoxic agents than related benzoic acid derivatives, and specific methoxy (B1213986) substitutions on the ring significantly impacted both cytotoxicity and the ability to inhibit DNA methylation. nih.gov Another study analyzed various methyl 4-amino benzoates as inhibitors of the pentose phosphate pathway, identifying which substitutions led to the most effective inhibition of the G6PD and 6PGD enzymes. nih.gov

The table below summarizes findings from comparative studies on benzoate derivatives, illustrating how different functional groups affect their biological targets and efficacy.

| Compound/Derivative Class | Therapeutic Target | Key Findings | Reference |

| Methyl 4-Amino Benzoates | Pentose Phosphate Pathway (G6PD, 6PGD) | Different substitutions led to IC50 values ranging from 100.8 to 430.8 µM for G6PD, demonstrating a clear structure-activity relationship. | nih.gov |

| Methyl Cinnamate Analogs | DNA Methyltransferase 1 (DNMT1) | Cinnamate derivatives were more potent than benzoate analogs. Methyl 4-methoxycinnamate and methyl 3,4-dimethoxycinnamate showed strong cytotoxicity and DNA methylation inhibition. | nih.gov |

| (Aryloxyacetylamino)benzoic acids | Malate Dehydrogenase (MDH1, MDH2) | Modifications to the aryloxy moiety led to the identification of selective MDH1, selective MDH2, and potent dual inhibitors from the same benzoate scaffold. | nih.gov |

These comparative analyses provide a roadmap for the rational design of future drugs based on the this compound structure, allowing researchers to fine-tune its properties for enhanced therapeutic effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.